molecular formula C11H14N2O2 B3009818 2-(1,2,3,4-Tetrahydroquinolin-5-yloxy)acetamide CAS No. 1701662-50-1

2-(1,2,3,4-Tetrahydroquinolin-5-yloxy)acetamide

Cat. No.: B3009818
CAS No.: 1701662-50-1
M. Wt: 206.245
InChI Key: MJYMVYFLUBUSQE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,4-Tetrahydroquinolin-5-yloxy)acetamide typically involves the reaction of 1,2,3,4-tetrahydroquinoline with chloroacetic acid or its derivatives under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-Tetrahydroquinolin-5-yloxy)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated compounds .

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-Tetrahydroquinolin-5-yloxy)acetamide is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other quinoline derivatives. These interactions may involve binding to enzymes or receptors, leading to modulation of biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2,3,4-Tetrahydroquinolin-5-yloxy)acetamide is unique due to its specific structure, which combines the tetrahydroquinoline moiety with an acetamide group. This unique structure may confer distinct biological and chemical properties compared to other quinoline derivatives .

Properties

IUPAC Name

2-(1,2,3,4-tetrahydroquinolin-5-yloxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-11(14)7-15-10-5-1-4-9-8(10)3-2-6-13-9/h1,4-5,13H,2-3,6-7H2,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYMVYFLUBUSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2OCC(=O)N)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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